5,5-dimethyl-2-[[(2-phenoxyacetyl)amino]methyl]-1,3-thiazolidine-4-carboxylic Acid
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Description
Synthesis Analysis
Thiazolidine derivatives, including compounds similar to the one , are synthesized through condensation reactions involving amino acids and aldehydes or ketones. The process typically involves the formation of a Schiff base followed by cyclization to form the thiazolidine ring (Refouvelet et al., 1994). Other synthetic routes may involve the transformation of related compounds through nucleophilic addition or substitution reactions to introduce specific functional groups (Žugelj et al., 2009).
Molecular Structure Analysis
The molecular structure of thiazolidine derivatives, including our compound of interest, features a 5-membered ring with nitrogen and sulfur atoms. This structure imparts unique electronic and steric characteristics, affecting the molecule's chemical reactivity and interaction with biological targets. The planarity or non-planarity of the molecule, as well as the orientation of substituents, play a crucial role in its chemical behavior and potential applications (Kosma et al., 2012).
Chemical Reactions and Properties
Thiazolidine derivatives undergo various chemical reactions, including hydrolysis, oxidation, and further condensation, which can modify the thiazolidine core or introduce new functional groups. The reactivity of these compounds can be attributed to the presence of electron-rich sulfur and nitrogen atoms, making them susceptible to electrophilic attack. Such reactions are pivotal in exploring the chemical space around thiazolidine derivatives for potential applications (Pellegrini et al., 1997).
Physical Properties Analysis
The physical properties of "5,5-dimethyl-2-[[(2-phenoxyacetyl)amino]methyl]-1,3-thiazolidine-4-carboxylic Acid" and related compounds, such as melting point, solubility, and crystalline structure, are influenced by their molecular structure. For instance, the presence of polar functional groups can enhance solubility in water or polar solvents, whereas the overall molecular geometry can affect the crystal packing and melting point (Lynch et al., 1991).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards nucleophiles or electrophiles, are determined by the functional groups present in the thiazolidine derivatives. The carboxylic acid moiety, in particular, contributes to the acidity of the compound, enabling it to participate in reactions typical for carboxylic acids, such as esterification and amide formation. The unique combination of a thiazolidine ring and other functional groups opens up a wide range of chemical transformations that can be utilized in synthetic chemistry (Piechocka et al., 2020).
Scientific Research Applications
Synthesis and Structural Analysis
The compound has been involved in studies related to the synthesis of structural isomers of penicillin, exploring the chemical pathways to create analogs with potentially different biological activities. For instance, a study described the synthesis of a structural isomer of penicillin V, achieved through a series of reactions starting from a similar thiazolidine derivative, highlighting the compound's role in exploring antibiotic analogs (Bose, Spiegelman, & Manhas, 1971).
Research on thiazolidine derivatives, including compounds similar to the one , has led to the development of new synthetic methods for heterocyclic compounds. These methods have been applied to create diverse molecular structures, which are crucial in drug development and the study of chemical reactions (Cież & Kalinowska‐Tłuścik, 2012).
Chemical Stability and Reactivity
- The stability and reactivity of thiazolidine derivatives have been subjects of study, particularly in the context of understanding their behavior under various conditions, which is essential for their application in synthesis and potential therapeutic uses. For example, the stability of a similar compound, D-5,5-dimethyl-delta2-thiazoline-4-carboxylic acid, was examined to assess its viability as a degradation product of penicillin, offering insights into the stability of thiazolidine rings under different conditions (Adriaens et al., 1978).
Application in Peptide Mimetics
- Thiazolidine derivatives have been explored as building blocks in the synthesis of peptide mimetics, particularly for the development of HIV protease inhibitors. This demonstrates the compound's relevance in the design of drugs targeting specific proteins or enzymes involved in disease processes (Ikunaka, Matsumoto, & Nishimoto, 2002).
properties
IUPAC Name |
5,5-dimethyl-2-[[(2-phenoxyacetyl)amino]methyl]-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-15(2)13(14(19)20)17-12(22-15)8-16-11(18)9-21-10-6-4-3-5-7-10/h3-7,12-13,17H,8-9H2,1-2H3,(H,16,18)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NABJOXIJXQOSPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC(S1)CNC(=O)COC2=CC=CC=C2)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400521 |
Source
|
Record name | 5,5-Dimethyl-2-[(2-phenoxyacetamido)methyl]-1,3-thiazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-dimethyl-2-[[(2-phenoxyacetyl)amino]methyl]-1,3-thiazolidine-4-carboxylic Acid | |
CAS RN |
4847-29-4 |
Source
|
Record name | 5,5-Dimethyl-2-[(2-phenoxyacetamido)methyl]-1,3-thiazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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